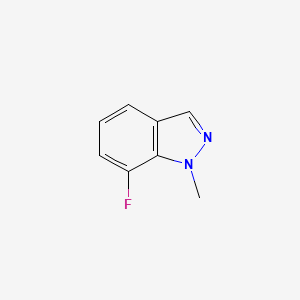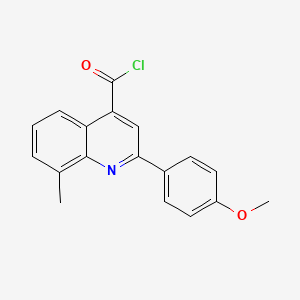
(R)-tert-Butyl (2-aminopropyl)carbamate
Vue d'ensemble
Description
(R)-tert-Butyl (2-aminopropyl)carbamate is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polyuréthanes non isocyanates (NIPUs)
Ce composé joue un rôle important dans la synthèse des polyuréthanes non isocyanates (NIPUs) . Les NIPUs sont synthétisés à partir de carbonates cycliques et de diamines sans isocyanate . Ils présentent généralement une résistance chimique accrue, une perméabilité plus faible, une meilleure absorption de l'eau et une stabilité thermique . La synthèse des NIPUs est considérée comme plus respectueuse de l'environnement car elle utilise le CO2 comme réactif .
Polymères contenant du phosphore
“(R)-tert-Butyl (2-aminopropyl)carbamate” est utilisé dans la synthèse des polymères contenant du phosphore . Ces polymères sont synthétisés par polycondensation trans-uréation du nouveau monomère avec des diamines aliphatiques . Les polymères résultants présentent une bonne stabilité thermique, la température de dégradation initiale étant observée au-dessus de 265 °C .
Synthèse de nouveaux monomères et polyurées
Le composé est utilisé dans la conception, la synthèse et la caractérisation d'un nouveau monomère et de polyurées . Les polyurées synthétisées ont une masse moléculaire moyenne en nombre maximale de 59 100 g mol−1 . L'incorporation de motifs éther dans la chaîne principale du polymère peut améliorer la solubilité des polyurées dans les solvants organiques .
Préparation de ®-(-)-5-(2-aminopropyl)-2-méthoxybenzènesulfonamide
“this compound” est utilisé dans la préparation de ®-(-)-5-(2-aminopropyl)-2-méthoxybenzènesulfonamide . Cette substance est connue comme un bloqueur sélectif de récepteurs spécifiques .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with plasma membrane transporters .
Mode of Action
It is suggested that similar compounds may enter the presynaptic neuron primarily via plasma membrane transporters .
Biochemical Pathways
Related compounds have been known to regulate the reaction system and introduce filtration, which can be used to separate the components of the reaction system .
Result of Action
Similar compounds have been known to cause the release of monoamine neurotransmitters .
Analyse Biochimique
Biochemical Properties
®-tert-Butyl (2-aminopropyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another . This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of many drugs.
Cellular Effects
The effects of ®-tert-Butyl (2-aminopropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are often context-dependent and can vary based on the type of cell and the presence of other interacting molecules.
Molecular Mechanism
At the molecular level, ®-tert-Butyl (2-aminopropyl)carbamate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl (2-aminopropyl)carbamate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (2-aminopropyl)carbamate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs or tissues.
Metabolic Pathways
®-tert-Butyl (2-aminopropyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and other biochemical processes . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ®-tert-Butyl (2-aminopropyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (2-aminopropyl)carbamate is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action.
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-2-aminopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662581 | |
| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-54-7 | |
| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)



![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)



